molecular formula C8H13FN2O B1477017 Azetidin-3-yl(3-(fluoromethyl)azetidin-1-yl)methanone CAS No. 2092256-29-4

Azetidin-3-yl(3-(fluoromethyl)azetidin-1-yl)methanone

Cat. No.: B1477017
CAS No.: 2092256-29-4
M. Wt: 172.2 g/mol
InChI Key: NBWSOMCZLPZJAW-UHFFFAOYSA-N
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Description

Azetidin-3-yl(3-(fluoromethyl)azetidin-1-yl)methanone is a chemical scaffold of significant interest in medicinal chemistry, particularly in the design and synthesis of novel bioactive molecules. Its structure, featuring two azetidine rings with one bearing a fluoromethyl group, is strategically valuable for optimizing the pharmacokinetic and binding properties of drug candidates . Research indicates that the incorporation of a 3-(fluoromethyl)azetidine moiety can be a critical design element in developing potent and selective receptor antagonists . This is exemplified in advanced pharmaceutical research, where analogous structures have been utilized in the creation of Selective Estrogen Receptor Degraders (SERDs) for the treatment of endocrine-resistant cancers . The azetidine ring provides a rigid, compact framework that allows for precise spatial orientation of substituents, while the fluorine atom can influence electronic properties, metabolic stability, and membrane permeability . Consequently, this bis-azetidine ketone serves as a versatile and high-value intermediate for researchers engaged in the discovery and development of new therapeutic agents, especially those targeting protein receptors in oncology and other disease areas . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

azetidin-3-yl-[3-(fluoromethyl)azetidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13FN2O/c9-1-6-4-11(5-6)8(12)7-2-10-3-7/h6-7,10H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBWSOMCZLPZJAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C(=O)N2CC(C2)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Azetidin-3-yl(3-(fluoromethyl)azetidin-1-yl)methanone is a synthetic organic compound characterized by its unique dual azetidine structure and the presence of a fluoromethyl group. This compound has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. Despite its promising structure, comprehensive data on its biological activity remains limited.

Structural Overview

The molecular formula of this compound is C10_{10}H12_{12}F1_{1}N2_{2}O, indicating the presence of two azetidine rings and a ketone functional group. The compound's structure can be summarized as follows:

FeatureDescription
Compound Name This compound
Molecular Formula C10_{10}H12_{12}F1_{1}N2_{2}O
Structural Components Two azetidine rings, fluoromethyl group, ketone

Antiproliferative Effects

While specific studies on this compound are scarce, related compounds in the azetidine family have demonstrated significant antiproliferative activities. For instance, studies on 3-(prop-1-en-2-yl)azetidinones have shown potent effects against MCF-7 breast cancer cells, suggesting that similar structural motifs may confer anticancer properties .

The precise mechanism of action for this compound is not well-documented. However, the presence of the fluoromethyl group may enhance its binding affinity to biological targets, potentially leading to increased biological activity .

Comparative Analysis with Related Compounds

To better understand the potential biological activity of this compound, a comparison with other azetidine derivatives is helpful:

Compound NameStructureNotable Activity
3-AcetylazetidineStructureModerate antiproliferative activity
4-FluoroazetidineStructureAntibacterial properties
2-MethylazetidineStructureLimited activity reported

The dual azetidine structure and the presence of both fluoromethyl and ketone functionalities in this compound may enhance its biological activity compared to simpler analogs.

In Vitro Studies

Research involving related azetidine compounds has highlighted their potential in cancer treatment. For example, compounds derived from 3-chloro-azetidinones exhibited notable antiproliferative effects on human breast cancer cell lines . Such findings suggest that modifications to the azetidine structure can lead to significant improvements in biological efficacy.

Antimicrobial Activity

The antimicrobial properties of azetidine derivatives have also been investigated. Certain compounds have shown promising results against various bacterial strains, indicating that the incorporation of fluorine may enhance antimicrobial potency .

Scientific Research Applications

Medicinal Chemistry

Azetidin-3-yl(3-(fluoromethyl)azetidin-1-yl)methanone is being investigated for its potential therapeutic applications. The fluoromethyl group enhances the compound's lipophilicity, which may improve its bioavailability and interaction with biological targets.

Anticancer Activity

Research has indicated that compounds containing azetidine rings can exhibit anticancer properties. The incorporation of the fluoromethyl group may enhance this activity by modifying the compound's electronic properties and steric hindrance, potentially leading to improved binding affinity to cancer-related targets .

Antimicrobial Properties

Studies have shown that azetidine derivatives possess significant antimicrobial activity. The presence of the fluoromethyl substituent may contribute to the compound's efficacy against various pathogens, making it a candidate for developing new antimicrobial agents .

Synthetic Intermediate

This compound serves as a valuable intermediate in organic synthesis. Its unique structure allows for further modifications that can lead to the development of more complex molecules.

Synthesis of Bioactive Compounds

The compound can be utilized in synthesizing bioactive molecules, particularly those targeting specific biological pathways. Its reactivity can be exploited to introduce additional functional groups, leading to diverse derivatives with potential pharmacological activities .

Development of Novel Materials

Due to its unique structural characteristics, this compound can also be used in the development of novel materials, including polymers and nanomaterials. These materials may find applications in drug delivery systems and other biomedical applications .

Case Study: Anticancer Research

In a study exploring the anticancer properties of azetidine derivatives, researchers synthesized several analogs of this compound. The results demonstrated that certain derivatives exhibited significant cytotoxicity against human cancer cell lines, suggesting a promising avenue for further development .

Case Study: Antimicrobial Efficacy

Another study focused on evaluating the antimicrobial activity of azetidine-based compounds, including this compound. The findings indicated that these compounds showed potent activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .

Data Table: Summary of Applications

Application AreaPotential BenefitsReferences
Medicinal ChemistryAnticancer and antimicrobial properties
Synthetic IntermediateSynthesis of bioactive compounds
Novel MaterialsDevelopment of drug delivery systems

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Fluoromethyl (-CH₂F) in the target compound balances lipophilicity and metabolic stability, whereas -CF₃ (in ) increases hydrophobicity, and -OH () enhances hydrogen-bonding capacity .
  • Complexity: Indole and piperazine-thiazole substituents () introduce bulk and heteroatoms, enabling interactions with enzymes like monoacylglycerol lipase (MAGL) .

Impact of Substituent Modifications on Physicochemical Properties

  • Fluoromethyl (-CH₂F): Provides moderate lipophilicity (predicted logP ~1.2) and resistance to oxidative metabolism compared to non-fluorinated analogues.
  • Hydroxy (-OH) : Lowers logP (~0.8) and improves aqueous solubility but may reduce blood-brain barrier permeability .
  • Piperidine vs.

Preparation Methods

Starting Material Preparation and Esterification

  • Azetidine-3-carboxylic acid is treated with thionyl chloride in methanol to produce methyl azetidine-3-carboxylate hydrochloride. This step activates the acid for further transformations.

Protection and Functional Group Transformation

  • The nitrogen of the azetidine ring is often protected with tert-butoxycarbonyl (Boc) groups to facilitate selective reactions.
  • The hydroxymethyl group on the azetidine ring is converted into a good leaving group such as mesylate (methanesulfonate) or tosylate (p-toluenesulfonate) derivatives. For example, tert-butyl 3-(((methylsulfonyl)oxy)methyl)azetidine-1-carboxylate or tert-butyl 3-((tosyloxy)methyl)azetidine-1-carboxylate are synthesized as intermediates.

Fluorination Step

  • The mesylate or tosylate intermediates are reacted with fluorinating agents such as tetra-butylammonium fluoride (TBAF) or hydrogen fluoride/trimethylamine to replace the leaving group with a fluorine atom, yielding tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate.

Deprotection and Coupling

  • Acidic reagents like para-toluenesulfonic acid, trifluoroacetic acid, or acetic acid are used to remove protecting groups, liberating the free amine.
  • The coupling of the fluoromethyl azetidine derivative with another azetidine moiety or amine is achieved by reacting the corresponding intermediates under reductive amination or nucleophilic substitution conditions.
  • Hydride reducing agents such as sodium triacetoxyborohydride, lithium aluminum hydride (LAH), sodium borohydride, or diisobutylaluminum hydride (DIBAL) are employed to reduce intermediates to the desired amine or amide products.

Representative Reaction Scheme and Conditions

Step Reaction Description Reagents/Conditions Notes
1 Esterification of azetidine-3-carboxylic acid Thionyl chloride, methanol, 5–15 °C Forms methyl ester hydrochloride salt
2 Protection of azetidine nitrogen Boc anhydride or similar Protects amine during subsequent steps
3 Conversion to mesylate/tosylate Methanesulfonyl chloride or tosyl chloride, base Activates hydroxymethyl group for substitution
4 Fluorination TBAF or HF/trimethylamine Introduces fluoromethyl group
5 Deprotection Para-toluenesulfonic acid or trifluoroacetic acid Removes Boc protecting group
6 Coupling via reductive amination or nucleophilic substitution Sodium triacetoxyborohydride, LAH, or other hydride reducing agents Forms methanone linkage between azetidine units

Alternative and Supporting Synthetic Approaches

  • Direct displacement method : The displacement of 1-benzhydrylazetidin-3-yl methanesulfonate with amine nucleophiles is a straightforward method to introduce azetidine-3-amines, which can be further functionalized. This method involves heating the electrophilic azetidine intermediate with amines in acetonitrile at elevated temperatures (e.g., 80 °C), yielding moderate to high product yields (up to 72%).
  • Single-step synthesis of azetidine-3-amines : Recent methodologies allow for the one-step synthesis of azetidine-3-amines from commercially available materials, tolerating various functional groups and enabling late-stage functionalization. This approach can be adapted for the preparation of fluoromethyl-substituted azetidine derivatives.

Industrial Scale Preparation

  • Large-scale synthesis has been demonstrated in reactors up to 5000 liters, starting from azetidine-3-carboxylic acid and methanol, under nitrogen atmosphere and controlled temperature conditions.
  • Purification steps include aqueous extraction and organic solvent washes to reduce impurities such as chloromethyl azetidine derivatives to less than 1%.
  • Continuous flow reactors and automated systems are often employed to enhance reproducibility, safety, and cost-effectiveness in industrial settings.

Summary Table of Key Reagents and Conditions

Reagent/Agent Role Typical Conditions References
Thionyl chloride (SOCl2) Esterification of carboxylic acid Methanol, 5–15 °C
Boc anhydride or acid Nitrogen protection Standard Boc protection protocols
Methanesulfonyl chloride (MsCl) / Tosyl chloride (TsCl) Conversion to mesylate/tosylate Base, organic solvent
Tetra-butylammonium fluoride (TBAF) / HF-amine complex Fluorination Room temperature to mild heating
Para-toluenesulfonic acid (p-TsOH) / Trifluoroacetic acid (TFA) Deprotection Mild acidic conditions
Sodium triacetoxyborohydride / LAH / NaBH4 / DIBAL Reductive amination / reduction Varies, often mild heating
Piperidine or other amines Nucleophilic displacement Acetonitrile, 80 °C

Q & A

Q. What are the established synthetic routes for Azetidin-3-yl(3-(fluoromethyl)azetidin-1-yl)methanone, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step protocols, including Friedel-Crafts acylation or nucleophilic substitution reactions. For example, azetidine derivatives are often prepared via cyclization of amino alcohols or amines with carbonyl-containing reagents. Optimization focuses on:
  • Catalysts : Lewis acids (e.g., AlCl₃) for electrophilic substitutions .
  • Solvents : Polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates.
  • Temperature : Controlled heating (50–100°C) to avoid decomposition .
    Example reaction conditions:
StepReagentsSolventTemp. (°C)Time (h)Yield (%)
1AlCl₃DCM251265
2K₂CO₃DMF80678

Q. Which analytical techniques are critical for confirming the purity and structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to verify azetidine ring connectivity and fluoromethyl group integration .
  • HPLC-MS : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) coupled with mass spectrometry for purity (>95%) and molecular ion confirmation .
  • Elemental Analysis : Validate empirical formula (e.g., C₉H₁₃FNO).

Advanced Research Questions

Q. How can the crystal structure of this compound be determined, and what software tools are recommended for refinement?

  • Methodological Answer :
  • X-ray Crystallography : Single-crystal diffraction data collection at low temperature (100 K) using synchrotron or in-house sources.
  • Refinement : SHELX programs (SHELXL for small-molecule refinement; SHELXS/SHELXD for structure solution). Key parameters:
  • Rint<0.05R_{\text{int}} < 0.05, R1/wR2R1/wR2 residuals < 0.1.
  • Hydrogen bonding and fluorine atom positioning require anisotropic displacement parameters .

Q. What pharmacological assays are suitable for characterizing its activity as a monoacylglycerol lipase (MAGL) inhibitor?

  • Methodological Answer :
  • In vitro MAGL Inhibition :
  • Use recombinant human MAGL in a fluorometric assay with 4-nitrophenyl butyrate as substrate.
  • IC₅₀ determination via dose-response curves (typical range: 1–100 nM) .
  • Selectivity Profiling : Cross-test against FAAH, ABHD6, and other serine hydrolases to confirm target specificity.

Q. How can computational modeling predict binding interactions between this compound and MAGL?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor interactions. Focus on:
  • Fluoromethyl group interactions with hydrophobic pockets.
  • Azetidine ring hydrogen bonding to catalytic serine residues (e.g., Ser122 in MAGL).
  • MD Simulations : GROMACS/AMBER for stability analysis (20–50 ns trajectories) to assess binding mode persistence .

Q. How should researchers resolve contradictions in activity data across different experimental batches?

  • Methodological Answer :
  • Batch Analysis : Compare HPLC purity, stereochemical consistency (via chiral chromatography), and residual solvent content (GC-MS).
  • Biological Replicates : Use standardized cell lines (e.g., HEK293 expressing MAGL) and control compounds (e.g., JZL184) to normalize assay conditions .
  • Statistical Methods : Apply ANOVA or mixed-effects models to account for inter-experimental variability.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azetidin-3-yl(3-(fluoromethyl)azetidin-1-yl)methanone
Reactant of Route 2
Azetidin-3-yl(3-(fluoromethyl)azetidin-1-yl)methanone

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